Mogroside III-E

Description

Mogroside III-E has been reported in Siraitia grosvenorii with data available.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATISCJMIITVAB-CNEPTXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316889 | |

| Record name | Mogroside III-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-37-5 | |

| Record name | Mogroside III-E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mogroside III-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mogroside III-E: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III-E is a cucurbitane-type triterpenoid glycoside and a minor sweet component found in the fruit of Siraitia grosvenorii (monk fruit).[1] While not as abundant as other mogrosides like Mogroside V, this compound is of significant interest to the scientific community due to its potent sweetness and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound. Furthermore, it delves into its emerging role in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

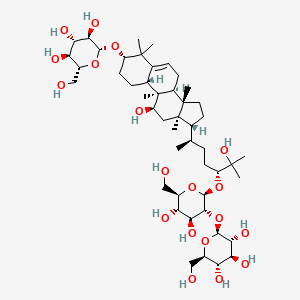

This compound possesses a complex molecular architecture, consisting of a tetracyclic triterpenoid aglycone, known as mogrol, glycosidically linked to three glucose units. The systematic IUPAC name for this compound is (2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1]

The chemical structure of this compound is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 88901-37-5 | [1][2] |

| Molecular Formula | C₄₈H₈₂O₁₉ | [1][2] |

| Molecular Weight | 963.15 g/mol | [1][2] |

| Appearance | White to pale-yellow crystalline powder | [3] |

| Solubility | High in water and ethanol | [3] |

| Thermal Stability | Stable at a wide range of temperatures | [3] |

| pH Stability | Stable in a pH range of 2-10 | [3] |

Stereochemistry

The stereochemistry of this compound is critical to its biological activity and sweet taste. The molecule contains numerous chiral centers within both the mogrol aglycone and the glucose moieties. The stereochemical configuration is precisely defined by its IUPAC name and can be represented in a simplified manner using a 2D structure with stereochemical indicators (wedges and dashes).

The core aglycone, mogrol, has a defined stereochemistry that is conserved among the mogroside family. The glycosidic linkages are of the β-configuration, which is common for naturally occurring glycosides. The precise spatial arrangement of the hydroxyl and methyl groups on the steroid-like core and the orientation of the sugar units are key determinants of its interaction with sweet taste receptors.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the dried fruits of Siraitia grosvenorii. Due to its relatively low natural abundance compared to other mogrosides, its purification often involves biotransformation of more abundant precursors like Mogroside V.[4] A general workflow for its isolation and purification is outlined below.

Caption: General workflow for the isolation and purification of this compound.

A detailed experimental protocol for purification using macroporous resins can be found in the work by Chen et al. (2020), where they describe a method to increase the purity of this compound from 11.71% to 54.19% with a high recovery rate.[4]

Structural Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: Assign proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 2D spectra.

2.2.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) helps in identifying the fragmentation pattern, which provides information about the sequence of sugar units and the structure of the aglycone. An HPLC system coupled with a triple quadrupole or time-of-flight (TOF) mass spectrometer is commonly employed.[6]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in complex mixtures such as plant extracts.

A typical HPLC-MS/MS method involves:

-

Chromatographic Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid.[7]

-

Detection: Electrospray ionization (ESI) in negative ion mode is commonly used for mogrosides.[8]

-

Quantification: Multiple reaction monitoring (MRM) is employed for sensitive and selective quantification.[7]

Role in Signaling Pathways

Recent research has highlighted the potential of this compound to modulate cellular signaling pathways, particularly in the context of metabolic diseases. A significant study by Xue et al. (2020) demonstrated that this compound alleviates high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.[9][10]

The AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in cellular metabolism. Sirtuin 1 (SIRT1) is a protein deacetylase that is also involved in metabolic regulation and cellular stress responses. The activation of AMPK can lead to the subsequent activation of SIRT1, forming a signaling cascade that has protective effects against various cellular stressors.

The proposed mechanism of action of this compound in high-glucose conditions is illustrated in the following diagram:

Caption: this compound activates the AMPK/SIRT1 pathway to counteract high glucose-induced cellular damage.

Conclusion

This compound is a structurally complex natural product with significant potential as a high-intensity sweetener and a therapeutic agent. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical methods used for its study. The elucidation of its role in the AMPK/SIRT1 signaling pathway opens up new avenues for research into its potential applications in managing metabolic disorders. Further investigation into the structure-activity relationship of this compound and its analogues will be crucial for the development of novel drugs and functional foods.

References

- 1. Mogroside IIIe - LKT Labs [lktlabs.com]

- 2. This compound | 88901-37-5 | NDA90137 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iosrphr.org [iosrphr.org]

- 6. researchgate.net [researchgate.net]

- 7. ABC Herbalgram Website [herbalgram.org]

- 8. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Mogroside III-E (CAS No. 88901-37-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III-E is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2][3] This compound is a significant contributor to the intense sweetness of monk fruit extract, a popular natural, non-caloric sweetener.[4] Beyond its sweetening properties, this compound has garnered considerable interest in the scientific community for its potential therapeutic applications, particularly its anti-inflammatory and anti-fibrotic activities. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and relevant experimental protocols for this compound.

Physicochemical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88901-37-5 | [5] |

| Molecular Formula | C₄₈H₈₂O₁₉ | [6] |

| Molecular Weight | 963.15 g/mol | [6] |

| Appearance | Solid, White to off-white | [3] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 0.1 | [7] |

| Hydrogen Bond Donor Count | 13 | [7] |

| Hydrogen Bond Acceptor Count | 19 | [7] |

| Rotatable Bond Count | 13 | [7] |

| Topological Polar Surface Area | 318 Ų | [7] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source |

| DMSO | 100 mg/mL (103.83 mM) | [3] |

| Pyridine | Soluble | [8][9] |

| Methanol | Soluble | [8][9] |

| Ethanol | Soluble | [8][9] |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-fibrotic effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to inhibit the release of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10] This anti-inflammatory effect is primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[10][11]

Anti-fibrotic Activity

In vitro and in vivo studies have demonstrated the potent anti-fibrotic properties of this compound.[10] In a mouse model of bleomycin-induced pulmonary fibrosis, administration of this compound attenuated collagen deposition and reduced pathological scores.[10] The underlying mechanism involves the suppression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I, as well as the inhibition of the transdifferentiation of fibroblasts into myofibroblasts.[10][11]

Mechanism of Action: TLR4 Signaling Pathway

The primary mechanism of action for the anti-inflammatory and anti-fibrotic effects of this compound is the modulation of the TLR4 signaling pathway. Upon activation by ligands such as LPS, TLR4 initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. This compound has been shown to significantly decrease the expression of TLR4 and its downstream signaling components, including MyD88 and the phosphorylation of MAPKs (mitogen-activated protein kinases).[10][11]

Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Extraction and Purification of this compound from Siraitia grosvenorii

The following is a general workflow for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound.

Caption: General workflow for the extraction and purification of this compound.

Detailed Methodologies:

-

Extraction:

-

Hot Water Extraction: Mix powdered, dried S. grosvenorii fruit with deionized water at a ratio of 1:15 to 1:25 (g/mL).[12][13] Heat the mixture at 60-80°C for 1-2 hours.[12] Repeat the extraction process 2-3 times for optimal yield.[12]

-

Ethanol Extraction: Macerate the powdered fruit material in 50-70% ethanol at a ratio of 1:20 to 1:45 (g/mL).[12] Perform the extraction at 55-60°C for 1-2 hours with continuous stirring or ultrasonication.[12] Repeat the extraction process 2-3 times.

-

-

Purification:

-

Macroporous Resin Chromatography: Pass the concentrated crude extract through a pre-treated macroporous resin column (e.g., D101 or AB-8).[1] Wash the column with deionized water to remove impurities. Elute the adsorbed mogrosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). Collect the fractions and monitor by TLC or HPLC to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the this compound-rich fractions using a preparative HPLC system equipped with a C18 column.[8] A typical mobile phase consists of a gradient of acetonitrile and water.[8]

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Release in RAW 264.7 Macrophages

This protocol describes a method to assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[14] Include a positive control (LPS only) and a negative control (media only).

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.[14]

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

In Vitro Anti-fibrotic Assay: Inhibition of Fibroblast-to-Myofibroblast Differentiation

This protocol outlines a general method to evaluate the anti-fibrotic potential of this compound by assessing its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

Materials:

-

Human lung fibroblasts (e.g., MRC-5)

-

Fibroblast growth medium

-

Transforming growth factor-beta 1 (TGF-β1)

-

This compound

-

Primary antibody against α-smooth muscle actin (α-SMA)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

Procedure:

-

Cell Seeding: Seed human lung fibroblasts in a suitable culture vessel (e.g., chamber slides or multi-well plates) and allow them to adhere and grow to sub-confluency.

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with TGF-β1 (a potent inducer of myofibroblast differentiation) for 24-48 hours. Include appropriate controls (untreated, TGF-β1 only).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for α-SMA.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the expression and organization of α-SMA stress fibers as a marker of myofibroblast differentiation. A reduction in α-SMA expression in the this compound treated groups compared to the TGF-β1 only group indicates anti-fibrotic activity.

-

Conclusion

This compound is a promising natural compound with significant potential as both a high-intensity sweetener and a therapeutic agent. Its well-documented anti-inflammatory and anti-fibrotic properties, mediated through the inhibition of the TLR4 signaling pathway, make it a compelling candidate for further investigation in the context of inflammatory and fibrotic diseases. This technical guide provides a foundational understanding of this compound's properties and methodologies for its study, aiming to facilitate future research and development efforts in this area.

References

- 1. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. Mogroside IIIe - LKT Labs [lktlabs.com]

- 6. Mogroside III | 130567-83-8 | OM45008 | Biosynth [biosynth.com]

- 7. Mogroside III | C48H82O19 | CID 24720988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mogroside III | CAS:130567-83-8 | Manufacturer ChemFaces [chemfaces.com]

- 9. Mogroside III-A2 | CAS:88901-43-3 | Manufacturer ChemFaces [chemfaces.com]

- 10. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Mogroside III-E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III-E, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has emerged as a compound of significant interest in pharmacological research.[1] Beyond its properties as a natural high-intensity sweetener, a growing body of evidence elucidates its potential therapeutic applications, spanning anti-inflammatory, anti-diabetic, anti-fibrotic, and antioxidant activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Pharmacological Properties

This compound exerts its biological effects through the modulation of key cellular signaling pathways. The primary activities documented in preclinical studies include potent anti-inflammatory effects, amelioration of diabetic complications, and attenuation of fibrotic processes.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a cornerstone of the innate immune response and, when dysregulated, contributes to chronic inflammatory conditions. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can indirectly suppress inflammatory responses.[3]

| Experimental Model | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | This compound | Strongest inhibition of nitric oxide (NO) release compared to other mogrosides. | [3] |

| High glucose-induced podocytes (MPC-5 cells) | This compound (1, 10, 50 µM) | Dose-dependent reduction in the levels of inflammatory cytokines.[4][5] | [4][5] |

| Isoproterenol-induced myocardial fibrosis in mice | This compound (low and high doses) | Decreased serum levels of IL-1β, IL-6, and TNF-α.[2] | [2] |

Anti-diabetic Activity

The anti-diabetic potential of this compound is linked to its ability to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[6][7] This pathway plays a crucial role in cellular energy homeostasis and its activation can lead to improved glucose metabolism and insulin sensitivity. Studies have shown that this compound can protect pancreatic β-cells and alleviate complications associated with diabetes, such as diabetic nephropathy.[6]

| Experimental Model | Treatment | Key Findings | Reference |

| High glucose-induced podocytes (MPC-5 cells) | This compound (1, 10, 50 µM) | Alleviated high glucose-induced inflammation, oxidative stress, and apoptosis.[6][8] | [6][8] |

| Gestational diabetes mellitus mice | This compound | Improved glucose metabolism and insulin tolerance. | [3] |

| High-fat diet/streptozotocin-induced diabetic mice | Mogroside-rich extract (containing this compound) (300 mg/kg) | Markedly decreased lipid and glucose levels and suppressed insulin resistance via hepatic AMPK signaling activation. | [1] |

Anti-fibrotic Activity

This compound has shown promise as an anti-fibrotic agent in preclinical models of pulmonary and myocardial fibrosis.[2][3] Its mechanism of action in this context also involves the modulation of the TLR4 signaling pathway, leading to the inhibition of pro-fibrotic markers and the deposition of extracellular matrix.[2]

| Experimental Model | Treatment | Key Findings | Reference |

| Bleomycin-induced pulmonary fibrosis in mice | This compound | Attenuated pulmonary fibrosis, reduced collagen deposition, and suppressed fibrotic markers like α-SMA and collagen I. | [3] |

| Isoproterenol-induced myocardial fibrosis in mice | This compound (low and high doses) | Inhibited fibrosis and down-regulated TLR4, MyD88, TGF-β1, and α-SMA expression.[2] | [2] |

| TGF-β or LPS-induced lung fibroblasts | This compound | Blocked the transdifferentiation of fibroblasts into myofibroblasts and inhibited collagen production. | [3] |

Antioxidant Activity

This compound contributes to cellular protection through its antioxidant effects, which involve the reduction of oxidative stress markers.[6] This activity is often linked to the activation of the AMPK/SIRT1 pathway, which can enhance the expression of antioxidant enzymes.[6]

| Experimental Model | Treatment | Key Findings | Reference |

| High glucose-induced podocytes (MPC-5 cells) | This compound (1, 10, 50 µM) | Decreased the levels of oxidative stress-related biomarkers.[4][5] | [4][5] |

| Mogroside Extract (in vitro assays) | Mogroside Extract (containing this compound) | Potent peroxyl radical scavenger (851.8 μmol TE/g); moderate DPPH and ABTS radical scavenger (IC50 1118.1 and 1473.2 μg/mL, respectively).[9] | [9] |

Key Signaling Pathways

The pharmacological effects of this compound are underpinned by its interaction with specific signaling cascades. The following diagrams illustrate the key pathways modulated by this compound.

Experimental Protocols

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol outlines the methodology for inducing and evaluating the therapeutic effects of this compound on pulmonary fibrosis in a murine model.

Materials and Methods:

-

Animals: Male C57BL/6 mice (6-8 weeks old).

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1-4 mg/kg) is administered to induce lung injury and subsequent fibrosis.

-

Treatment: this compound is administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 20 mg/kg) starting from day 1 post-bleomycin instillation. A vehicle control group receives the solvent alone.

-

Duration: The experiment is typically carried out for 14 to 21 days.

-

Endpoints:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts are performed. Cytokine levels (e.g., TNF-α, IL-1β) are measured by ELISA.

-

Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Hydroxyproline Assay: Lung tissue homogenates are used to quantify collagen content.

-

Western Blot Analysis: Protein expression of key fibrotic and inflammatory markers (e.g., α-smooth muscle actin (α-SMA), Collagen I, TLR4, MyD88) is assessed in lung tissue lysates.

-

In Vitro Model: High Glucose-Induced Podocyte Injury

This protocol details the methodology for investigating the protective effects of this compound on podocytes cultured under high glucose conditions, mimicking a diabetic nephropathy environment.

Materials and Methods:

-

Cell Line: Conditionally immortalized mouse podocyte cell line (MPC-5).

-

Cell Culture and Treatment:

-

Podocytes are cultured in normal glucose (5.5 mM) or high glucose (25-30 mM) medium for 24-72 hours to induce injury.

-

A mannitol control group (5.5 mM glucose + 24.5 mM mannitol) is included to control for osmotic effects.

-

This compound is added to the high glucose medium at various concentrations (e.g., 1, 10, 50 µM) for a specified duration (e.g., 24 hours).

-

-

Endpoints:

-

Cell Viability: Assessed using assays such as MTT or CCK-8.

-

Apoptosis: Quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) via Western blot.

-

Inflammation: Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in the cell culture supernatant by ELISA.

-

Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) and the activity of antioxidant enzymes (e.g., SOD, CAT).

-

Western Blot Analysis: To determine the expression levels of proteins in the AMPK/SIRT1 and other relevant signaling pathways.

-

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent with significant potential for the treatment of inflammatory, metabolic, and fibrotic diseases. The preclinical data summarized herein provide a strong rationale for its further investigation. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its safety profile in more extensive preclinical models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The continued exploration of this compound and its derivatives may pave the way for novel, plant-derived therapies for a range of challenging medical conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Mogroside III-E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III-E is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Emerging in vitro research has highlighted its potential as a therapeutic agent with a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects. This technical guide provides an in-depth overview of the core in vitro mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanisms of Action

The in vitro effects of this compound are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Activity

This compound exerts potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to inhibit the TLR4/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) axis. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Signaling Pathway:

The Multifaceted Biological Activities of Cucurbitane Triterpenoid Glycosides: A Technical Guide for Researchers

For Immediate Release

Cucurbitane triterpenoid glycosides, a diverse group of natural compounds predominantly found in the Cucurbitaceae family of plants, are gaining significant attention in the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antidiabetic properties of these compounds, targeting researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Cucurbitane Triterpenoid Glycosides

Cucurbitane triterpenoid glycosides are a class of tetracyclic triterpenoids characterized by a unique cucurbitane skeleton.[1][2] These compounds, which include well-known examples like cucurbitacins and mogrosides, are responsible for the often bitter taste of many plants in the gourd family.[1] Beyond their role in plant defense, these molecules have demonstrated potent biological effects in preclinical studies, making them promising candidates for the development of novel therapeutics.[3][4]

Anticancer Activity

Cucurbitane triterpenoid glycosides, particularly cucurbitacins B, D, E, and I, have exhibited significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][6][7] Their anticancer activity is mediated through the modulation of several critical signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various cucurbitacin compounds against different cancer cell lines, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Cucurbitacin B

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| KKU-213 | Cholangiocarcinoma | 0.048 | 24 | [5] |

| KKU-213 | Cholangiocarcinoma | 0.036 | 48 | [5] |

| KKU-213 | Cholangiocarcinoma | 0.032 | 72 | [5] |

| KKU-214 | Cholangiocarcinoma | 0.088 | 24 | [5] |

| KKU-214 | Cholangiocarcinoma | 0.053 | 48 | [5] |

| KKU-214 | Cholangiocarcinoma | 0.04 | 72 | [5] |

| A549 | Lung Cancer | 0.009 | - | [8] |

Table 2: Anticancer Activity of Cucurbitacin D

| Cell Line | Cancer Type | IC50 (µg/ml) | Incubation Time (h) | Reference |

| AGS | Gastric Adenocarcinoma | 0.3 | 24 | [9] |

| HeLa | Cervical Cancer | 0.7 µM | 24 | [10] |

| HepG2 | Liver Cancer | 77.33 µM | 24 | [10] |

Table 3: Anticancer Activity of Cucurbitacin E

| Cell Line | Cancer Type | IC50 (µg/ml) | Incubation Time (h) | Reference |

| AGS | Gastric Adenocarcinoma | 0.1 | 24 | [9] |

| MDA-MB-468 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |

| MDA-MB-231 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |

| HCC1806 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |

| HCC1937 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |

| SW527 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |

| A549 | Non-Small-Cell Lung Cancer | 4.75 µM | 48 | [7] |

Table 4: Anticancer Activity of Cucurbitacin I

| Cell Line | Cancer Type | IC50 (µg/ml) | Incubation Time (h) | Reference |

| AGS | Gastric Adenocarcinoma | 0.5 | 24 | [9] |

| ASPC-1 | Pancreatic Cancer | 0.2726 µM | 72 | [11] |

| BXPC-3 | Pancreatic Cancer | 0.3852 µM | 72 | [11] |

| CFPAC-1 | Pancreatic Cancer | 0.3784 µM | 72 | [11] |

| SW 1990 | Pancreatic Cancer | 0.4842 µM | 72 | [11] |

Key Signaling Pathways in Anticancer Activity

Cucurbitacins exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.

-

JAK/STAT Pathway: Cucurbitacins, notably Cucurbitacin I, are known to be potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[11][12] By inhibiting the phosphorylation of STAT3, they can suppress the transcription of target genes involved in cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: Several studies have demonstrated that cucurbitacins can suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[9][13] This inhibition leads to decreased cell proliferation, survival, and angiogenesis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of cucurbitacins.[3][14] By modulating this pathway, these compounds can influence cell proliferation, differentiation, and apoptosis.

Anti-inflammatory Activity

Cucurbitane triterpenoid glycosides have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

Table 5: Anti-inflammatory Activity of Cucurbitane Triterpenoid Glycosides

| Compound | Target | IC50 | Cell Line/Model | Reference |

| Bryoniosides | TPA-induced inflammation | 0.2-0.6 mg/ear | Mouse ear edema | [13] |

| Colocynthenin G | NO production | 48.21 µM | RAW264.7 macrophages | [15] |

| Colocynthenin H | NO production | 40.11 µM | RAW264.7 macrophages | [15] |

| Momordica charantia triterpenoids | IL-6 production | 0.028–1.962 µM | Bone marrow-derived dendritic cells | |

| Momordica charantia triterpenoids | TNF-α production | 0.033–4.357 µM | Bone marrow-derived dendritic cells |

Antidiabetic Activity

Certain cucurbitane triterpenoid glycosides, particularly mogrosides from monk fruit, have shown promise in the management of diabetes. Their mechanisms of action include improving insulin sensitivity and inhibiting carbohydrate-digesting enzymes.

Quantitative Antidiabetic Data

Table 6: Antidiabetic Activity of Cucurbitane Triterpenoid Glycosides

| Compound/Extract | Activity | IC50/Dosage | Model | Reference |

| Mogroside V | Insulin secretion stimulation | - | Pancreatic beta cells | |

| Mogroside Extract | Reduction in blood glucose | 100, 300, 500 mg/kg | Alloxan-induced diabetic mice | [10] |

| Charantosides & others | α-Glucosidase inhibition | 28.40-63.26 µM | In vitro | |

| Mogroside Extract | DPPH radical scavenging | 1118.1 µg/mL | In vitro | [9] |

| Mogroside Extract | ABTS radical scavenging | 1473.2 µg/mL | In vitro | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of cucurbitane triterpenoid glycosides.

Bioactivity-Guided Isolation Workflow

The isolation of bioactive cucurbitane triterpenoid glycosides often follows a bioactivity-guided fractionation approach.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the cucurbitane triterpenoid glycoside and incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound of interest for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3][13]

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, total STAT3, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercially available antibodies.[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

α-Glucosidase and α-Amylase Inhibition Assays

These assays are used to evaluate the antidiabetic potential of compounds by measuring their ability to inhibit carbohydrate-digesting enzymes.

-

α-Glucosidase Inhibition Assay:

-

Prepare a reaction mixture containing the test compound, α-glucosidase enzyme, and a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the mixture at 37°C.

-

Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Acarbose is commonly used as a positive control.

-

-

α-Amylase Inhibition Assay:

-

Prepare a reaction mixture containing the test compound, α-amylase enzyme, and a starch solution.

-

Incubate the mixture at 37°C.

-

Add a colorimetric reagent (e.g., dinitrosalicylic acid) to measure the amount of reducing sugars produced.

-

Measure the absorbance at 540 nm.

-

Conclusion

Cucurbitane triterpenoid glycosides represent a promising class of natural products with significant potential for the development of new drugs to treat cancer, inflammation, and diabetes. Their diverse mechanisms of action, including the modulation of key signaling pathways, make them attractive targets for further investigation. This guide provides a foundational resource for researchers to explore the therapeutic potential of these fascinating compounds. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety in humans.

References

- 1. The bioactivity-guided isolation and structural identification of toxic cucurbitacin steroidal glucosides from stemodia kingii [agris.fao.org]

- 2. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from the roots of Bryonia dioica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside III-E: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III-E, a principal bioactive cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this document visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.

Core Pharmacological Activities

This compound exhibits a dual action against cellular stress by mitigating both oxidative and inflammatory damage. Its therapeutic potential has been investigated in various models, demonstrating its ability to modulate key signaling pathways involved in the pathogenesis of numerous inflammatory and metabolic diseases.

Antioxidant Effects

This compound demonstrates significant antioxidant properties by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. Studies have shown its capacity to scavenge free radicals and protect cells from oxidative damage.[1][2][3] The primary mechanisms include the activation of the AMPK/SIRT1 signaling pathway, which plays a crucial role in cellular energy homeostasis and stress resistance.[4][5]

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are well-documented and are primarily attributed to its ability to inhibit the production of pro-inflammatory mediators.[4][6] It has been shown to suppress the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-MAPK axis and the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] By inhibiting these pathways, this compound effectively reduces the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, highlighting the efficacy of this compound in different experimental models.

Table 1: In Vitro Antioxidant and Anti-inflammatory Effects of this compound

| Parameter Measured | Cell Line | Treatment/Concentration | Result | Reference |

| Cell Viability | MPC-5 (mouse podocyte) | High Glucose (HG) + this compound (1, 10, 50 µM) | Increased cell viability in a dose-dependent manner | [4][5] |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | MPC-5 | HG + this compound (1, 10, 50 µM) | Significantly reduced the concentrations of inflammatory cytokines | [4][5] |

| Malondialdehyde (MDA) Level | MPC-5 | HG + this compound (1, 10, 50 µM) | Decreased MDA levels, indicating reduced lipid peroxidation | [4] |

| Superoxide Dismutase (SOD) and Catalase (CAT) Activities | MPC-5 | HG + this compound (1, 10, 50 µM) | Increased the activities of SOD and CAT | [4] |

| NO Release | RAW264.7 | LPS + this compound | Strongest inhibition of NO release compared to other mogrosides | [7] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment/Dosage | Parameter Measured | Result | Reference |

| LPS-induced Acute Lung Injury (ALI) in mice | This compound (1, 10, 20 mg/kg, oral) | Pulmonary edema, MPO activity, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Dose-dependently suppressed pulmonary edema, MPO activity, and cytokine release | [8] |

| Bleomycin-induced Pulmonary Fibrosis in mice | This compound treatment | Myeloperoxidase (MPO) activity, collagen deposition, α-SMA, collagen I | Attenuated pulmonary fibrosis, reduced MPO activity and collagen deposition, suppressed fibrotic markers | [7] |

| Gestational Diabetes Mellitus (GDM) in mice | This compound treatment | Blood glucose, insulin tolerance, inflammatory factors | Improved glucose metabolism and insulin tolerance, decreased inflammatory factor expression | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Mogroside III-E in Regulating Blood Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III-E, a principal bioactive cucurbitane triterpenoid glycoside from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant scientific interest for its potential therapeutic applications, particularly in the regulation of blood glucose. This technical guide provides an in-depth overview of the current understanding of this compound's role in glucose homeostasis, focusing on its mechanism of action, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this promising area of diabetology.

Introduction

Diabetes mellitus, characterized by chronic hyperglycemia, is a global health crisis demanding novel therapeutic strategies. Natural products have historically been a rich source of new antidiabetic agents. This compound, a non-caloric sweetener, has emerged as a promising candidate due to its observed hypoglycemic effects.[1][2] This document synthesizes the available scientific evidence on the blood glucose-regulating properties of this compound, with a focus on its molecular mechanisms.

Mechanism of Action: The AMPK/SIRT1 Signaling Pathway

The primary mechanism through which this compound is understood to exert its beneficial effects on glucose metabolism is through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][3][4] This pathway is a crucial regulator of cellular energy homeostasis.

Under conditions of high glucose, the AMPK/SIRT1 pathway is often inhibited. This compound treatment has been shown to reactivate this pathway.[1] Activated AMPK can then phosphorylate downstream targets to increase glucose uptake and utilization, while SIRT1, a NAD+-dependent deacetylase, can improve insulin sensitivity and reduce inflammation. The interplay between AMPK and SIRT1 creates a synergistic effect that helps to restore glucose balance.

Below is a diagram illustrating the proposed signaling cascade.

In Vitro Evidence: High Glucose-Induced Podocyte Model

Diabetic nephropathy is a serious complication of diabetes, and podocyte injury is a key event in its pathogenesis. In vitro studies using high glucose-treated podocytes have provided valuable insights into the protective effects of this compound.

Experimental Protocol

Cell Line and Culture:

-

Mouse podocyte cell line (MPC-5) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

High Glucose-Induced Injury Model:

-

MPC-5 cells are seeded and allowed to adhere.

-

The culture medium is then replaced with a high-glucose medium (e.g., 30 mM D-glucose) for a specified period (e.g., 24-48 hours) to induce a diabetic-like state.

-

A control group is maintained in a normal glucose medium (5.5 mM D-glucose), and a mannitol group (e.g., 24.5 mM mannitol + 5.5 mM D-glucose) is used as an osmotic control.

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the high-glucose medium at various concentrations (e.g., 1, 10, 50 µM) for a specified duration.

Assessment of Cellular Effects:

-

Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.

-

Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the cell supernatant are quantified using ELISA kits.

-

Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a ROS assay kit. The activities of superoxide dismutase (SOD) and levels of malondialdehyde (MDA) are determined using specific assay kits.

-

Apoptosis: Analyzed by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

-

Western Blot Analysis: Protein expression levels of key signaling molecules (AMPK, p-AMPK, SIRT1) and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) are determined.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on high glucose-induced podocytes.

| Parameter | Treatment Group | Concentration (µM) | Result | Reference |

| Cell Viability | High Glucose | - | Decreased | [1][4] |

| High Glucose + this compound | 1, 10, 50 | Increased (dose-dependently) | [1][4] | |

| Inflammatory Cytokines | High Glucose | - | Increased (TNF-α, IL-1β, IL-6) | [1] |

| (TNF-α, IL-1β, IL-6) | High Glucose + this compound | 1, 10, 50 | Decreased (dose-dependently) | [1] |

| Oxidative Stress | High Glucose | - | Increased ROS, Decreased SOD | [1] |

| (ROS, SOD) | High Glucose + this compound | 1, 10, 50 | Decreased ROS, Increased SOD | [1] |

| Apoptosis | High Glucose | - | Increased | [1][4] |

| High Glucose + this compound | 1, 10, 50 | Decreased (dose-dependently) | [1][4] | |

| Protein Expression | High Glucose | - | Decreased p-AMPK/AMPK, Decreased SIRT1 | [1] |

| (p-AMPK, SIRT1) | High Glucose + this compound | 50 | Increased p-AMPK/AMPK, Increased SIRT1 | [1] |

In Vivo Evidence: Type 2 Diabetic Mice Model

Animal models of type 2 diabetes (T2DM) are crucial for evaluating the systemic effects of potential antidiabetic compounds. Studies using mogroside extracts, which contain this compound, have demonstrated significant improvements in glucose metabolism in T2DM mice.[5]

Experimental Protocol

Animal Model:

-

Male Kunming mice are typically used.

-

Animals are housed in a controlled environment with a standard diet and water ad libitum.

Induction of Type 2 Diabetes:

-

Mice are fed a high-fat diet for a period (e.g., 4 weeks) to induce insulin resistance.

-

This is followed by an intraperitoneal injection of a low dose of streptozotocin (STZ) to induce partial pancreatic β-cell damage.

-

Blood glucose levels are monitored, and mice with fasting blood glucose above a certain threshold (e.g., >11.1 mmol/L) are considered diabetic.

Mogroside Treatment:

-

Diabetic mice are randomly divided into groups.

-

A mogroside extract (containing this compound) is administered orally by gavage daily for a specified period (e.g., 4 weeks) at different doses (e.g., 50, 100, 200 mg/kg body weight).

-

A vehicle control group and a positive control group (e.g., treated with a standard antidiabetic drug like pioglitazone) are included.

Assessment of Effects:

-

Body Weight and Food/Water Intake: Monitored regularly.

-

Fasting Blood Glucose: Measured weekly from tail vein blood using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose disposal.

-

Serum Parameters: At the end of the treatment period, blood is collected to measure serum insulin, total cholesterol (TC), and triglycerides (TG) using ELISA or colorimetric assay kits.

-

Hepatic Glycogen: Measured in liver tissue samples.

-

Histopathological Analysis: Liver and pancreas tissues are collected for histological examination (e.g., H&E staining).

Quantitative Data Summary

The following table summarizes the reported effects of a mogroside-rich extract in a T2DM mouse model.

| Parameter | Treatment Group | Dose (mg/kg) | Result | Reference |

| Fasting Blood Glucose | T2DM Model | - | Significantly Increased | [5] |

| T2DM + Mogroside Extract | 50, 100, 200 | Significantly Decreased | [5] | |

| Serum Insulin | T2DM Model | - | Significantly Decreased | [5] |

| T2DM + Mogroside Extract | 100, 200 | Significantly Increased | [5] | |

| Plasma Endotoxin | T2DM Model | - | Significantly Increased | [5] |

| T2DM + Mogroside Extract | 50, 100, 200 | Significantly Decreased | [5] | |

| Hepatic Glucose Metabolism | T2DM Model | - | Impaired | [5] |

| T2DM + Mogroside Extract | 50, 100, 200 | Significantly Improved | [5] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound plays a significant role in regulating blood glucose, primarily through the activation of the AMPK/SIRT1 signaling pathway. This leads to a reduction in inflammation, oxidative stress, and apoptosis in cells exposed to high glucose, and an overall improvement in glucose homeostasis in diabetic animal models.

For drug development professionals, this compound represents a promising lead compound for the development of novel antidiabetic therapies. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Long-Term Efficacy and Safety Studies: To evaluate the chronic effects and potential toxicity in relevant animal models.

-

Clinical Trials: To translate the promising preclinical findings into human applications.

-

Structure-Activity Relationship Studies: To identify more potent and selective analogs of this compound.

By continuing to explore the therapeutic potential of this compound, the scientific community can pave the way for new and effective treatments for diabetes and its complications.

References

- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Sweetness of Mogroside III-E: A Technical Guide to its Interaction with Sweet Taste Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides, a class of triterpene glycosides extracted from the monk fruit (Siraitia grosvenorii), are renowned for their intense sweetness and potential health benefits. While Mogroside V is the most abundant and well-studied of these compounds, emerging research has identified Mogroside III-E as a particularly potent sweetener, exhibiting what has been described as the "most intense sweetness" among this class of compounds. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the human sweet taste receptor, the T1R2/T1R3 heterodimer.

This document delves into the molecular mechanisms of sweet taste perception, summarizes the available data on relevant mogrosides, and presents detailed experimental protocols for the comprehensive characterization of this compound's activity. Given the nascent stage of research on this specific mogroside, this guide also serves as a roadmap for future investigations aimed at quantifying its sweetness profile and elucidating its precise binding modalities.

The Sweet Taste Receptor: T1R2/T1R3

The perception of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] Both subunits possess a large extracellular Venus Flytrap Domain (VFD), a Cysteine-Rich Domain (CRD), and a seven-transmembrane domain (TMD).[3][4] The binding of sweet molecules to the receptor initiates a conformational change, leading to the activation of a downstream signaling cascade.

Binding Sites and Ligand Diversity

The T1R2/T1R3 receptor is remarkable for its ability to recognize a wide array of structurally diverse sweet-tasting molecules. This is attributed to the presence of multiple binding sites across the receptor complex:

-

T1R2-VFD: This is the primary binding site for most small-molecule sweeteners, including natural sugars and artificial sweeteners.[3]

-

T1R3-VFD: While the T1R2-VFD is considered the principal site, the T1R3-VFD also plays a role in ligand binding, contributing to the broad specificity of the receptor.[1]

-

Transmembrane Domains (TMDs): Allosteric modulators, which can enhance or inhibit the sweet taste response, are known to bind within the TMDs of both T1R2 and T1R3.[1][5]

-

Cysteine-Rich Domain (CRD): Sweet-tasting proteins are thought to interact with the CRD of the T1R3 subunit.[6]

The structural complexity of mogrosides, with their triterpenoid aglycone and varying number and linkage of glucose units, suggests a multifaceted interaction with the T1R2/T1R3 receptor.

Quantitative Data on Mogroside-Receptor Interactions

While research has highlighted this compound as a compound of significant interest due to its potent sweetness, specific quantitative data on its binding affinity (Kd) or efficacy (EC50) at the human sweet taste receptor are not yet available in the published literature. A comprehensive review of plant-derived sweeteners lists this compound, but does not provide a relative sweetness value.[1]

To provide a comparative context, the following table summarizes the available quantitative data for the well-characterized Mogroside V and other sweeteners. This data is typically generated using in vitro functional assays, such as those described in the Experimental Protocols section.

| Sweetener | Receptor/Assay | EC50 Value | Max Response (ΔF/F0) | Sweetness Potency (Relative to Sucrose) | Reference |

| Mogroside V | Human T1R2/T1R3 | 23 ± 2 µM | 0.14 ± 0.01 | ~500 | [3] |

| Neotame | Human T1R2/T1R3 | 2.26 ± 0.23 µM | 0.16 ± 0.01 | ~10,000 | [3] |

| Thaumatin | Human T1R2/T1R3 | 12 ± 2 µM | 0.12 ± 0.01 | ~100,000 | [3] |

| Sucralose | Human T1R2/T1R3 | 78 ± 11 µM | 0.13 ± 0.01 | ~600 | [3] |

| Sucrose | Human T1R2/T1R3 | 116 ± 40 mM | 0.10 ± 0.03 | 1 | [3] |

Signaling Pathway of the Sweet Taste Receptor

The binding of a sweet agonist, such as a mogroside, to the T1R2/T1R3 receptor triggers a well-defined intracellular signaling cascade. This pathway ultimately leads to the depolarization of the taste receptor cell and the transmission of a signal to the brain, which is perceived as sweetness.

References

- 1. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside III-E: A Potent Modulator of the TLR4/MAPK/NF-kB Signaling Pathway in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mogroside III-E, a principal active cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a specific focus on its inhibitory effects on the Toll-like receptor 4 (TLR4) mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) signaling pathways. This document consolidates key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating this pathway, and presents visual representations of the signaling cascades and experimental workflows to support further research and development in this area.

Introduction

Chronic inflammation is a critical component in the pathophysiology of a wide range of diseases, including autoimmune disorders, metabolic syndrome, neurodegenerative diseases, and cancer. The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, and danger-associated molecular patterns (DAMPs) released from damaged host cells.[1] Dysregulation of the TLR4 pathway can lead to an overproduction of pro-inflammatory cytokines and mediators, contributing to the cycle of chronic inflammation and tissue damage.

This compound has emerged as a promising natural compound with significant anti-inflammatory and anti-fibrotic activities.[2] Studies have demonstrated its ability to mitigate inflammatory responses in various cellular and animal models. The primary mechanism of action for this compound's anti-inflammatory effects is attributed to its ability to suppress the activation of the TLR4/MAPK/NF-kB signaling cascade. This guide will delve into the specifics of this interaction, providing researchers and drug development professionals with a detailed understanding of this compound's potential as a therapeutic agent.

The TLR4/MAPK/NF-kB Signaling Pathway

The TLR4 signaling pathway is a well-characterized cascade that plays a pivotal role in the innate immune system. The binding of ligands, such as LPS, to TLR4 and its co-receptor MD2 initiates a conformational change that leads to the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). This triggers a downstream signaling cascade involving the activation of MAPKs and the NF-kB transcription factor.

Key Components of the Pathway:

-

TLR4: A transmembrane receptor that recognizes LPS.

-

MyD88: An adaptor protein that is crucial for the downstream signaling of TLR4.

-

MAPKs: A family of serine/threonine protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that regulate a wide range of cellular processes, including inflammation.

-

NF-kB: A protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-kB is sequestered in the cytoplasm by an inhibitor protein called IkBα.

Upon activation, MyD88 recruits and activates a series of kinases that ultimately lead to the phosphorylation and subsequent degradation of IkBα. This allows the p65 subunit of NF-kB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). Concurrently, the activation of MAPKs (p38, JNK, and ERK) further amplifies the inflammatory response.

Visualization of the TLR4/MAPK/NF-kB Signaling Pathway

Caption: this compound inhibits the TLR4/MAPK/NF-kB signaling pathway.

Quantitative Data on the Effect of this compound

Several studies have quantified the inhibitory effects of this compound on the TLR4/MAPK/NF-kB pathway. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | This compound Conc. (µM) | Inhibition (%) | Reference |

| RAW264.7 | LPS (1 µg/mL) | NO | 10 | ~40% | [3] |

| RAW264.7 | LPS (1 µg/mL) | NO | 50 | ~75% | [3] |

| RAW264.7 | LPS (1 µg/mL) | TNF-α | 50 | Significant Reduction | [3] |

| RAW264.7 | LPS (1 µg/mL) | IL-6 | 50 | Significant Reduction | [3] |

Note: Specific percentage inhibition for TNF-α and IL-6 were not always provided in the abstracts, but were described as "significant."

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | Treatment | Key Findings | Reference |

| Mice | Bleomycin-induced pulmonary fibrosis | This compound (oral) | Attenuated pulmonary fibrosis, reduced collagen deposition, and suppressed expression of fibrotic markers. | [4] |

| Mice | Isoproterenol-induced myocardial fibrosis | This compound (gastric administration) | Inhibited inflammation and fibrosis, down-regulated TLR4 and MyD88 expression, and decreased serum IL-1β, IL-6, and TNF-α. | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on the TLR4/MAPK/NF-kB signaling pathway.

LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol describes the induction of an inflammatory response in a murine macrophage cell line using LPS.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well and 6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed RAW264.7 cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein extraction) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 50 µM) and incubate for 2 hours.

-

LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the control group.

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for signaling protein phosphorylation).

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein extraction (Western Blot).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

Cell culture supernatants from the LPS-induced inflammation experiment

-

Wash buffer

-

Assay diluent

-

TMB substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (pre-coated with capture antibody).

-

Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.

-

Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells.

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Washing: Wash the plate 4-6 times with wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot for TLR4, p-p38, p-ERK, p-JNK, and p-p65

This protocol details the detection and quantification of key signaling proteins in the TLR4/MAPK/NF-kB pathway.

Materials:

-